molecular formula C14H19N3OS B2374285 3-[2-(Diethylamino)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 422273-95-8

3-[2-(Diethylamino)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2374285
CAS No.: 422273-95-8
M. Wt: 277.39
InChI Key: DJBWRHHTYXHWGF-UHFFFAOYSA-N
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Description

3-[2-(Diethylamino)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is a chemical compound with the molecular formula C14H19N3OS and a molecular weight of 277.39 g/mol This compound is known for its unique structure, which includes a quinazolinone core, a diethylaminoethyl side chain, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Diethylamino)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves the reaction of 2-mercapto-3,4-dihydroquinazolin-4-one with 2-(diethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Diethylamino)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazoline derivatives.

    Substitution: The diethylaminoethyl side chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of 3-[2-(Diethylamino)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(Diethylamino)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is unique due to the combination of its quinazolinone core, diethylaminoethyl side chain, and sulfanyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

3-[2-(diethylamino)ethyl]-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c1-3-16(4-2)9-10-17-13(18)11-7-5-6-8-12(11)15-14(17)19/h5-8H,3-4,9-10H2,1-2H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBWRHHTYXHWGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(=O)C2=CC=CC=C2NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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